molecular formula C16H13NO B8362764 N-(3-ethynylphenyl)-2-methylbenzamide

N-(3-ethynylphenyl)-2-methylbenzamide

Cat. No.: B8362764
M. Wt: 235.28 g/mol
InChI Key: XBEKDUBAMPNOEV-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3-ethynylphenylamine moiety. The ethynyl group in the 3-position of the phenyl ring may enhance reactivity in cross-coupling reactions or serve as a handle for further derivatization. Such compounds are typically synthesized via amidation reactions using acid chlorides or coupling reagents, followed by spectroscopic validation (e.g., NMR, IR, GC-MS) .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-(3-ethynylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H13NO/c1-3-13-8-6-9-14(11-13)17-16(18)15-10-5-4-7-12(15)2/h1,4-11H,2H3,(H,17,18)

InChI Key

XBEKDUBAMPNOEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#C

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide () Structure: Features an anthraquinone-derived N,O-bidentate directing group. Synthesis: Achieved via 2-methylbenzoyl chloride and 1-aminoanthraquinone, yielding 94% using acid chloride vs. 24% with DCC/DMAP coupling . Application: Demonstrated efficacy in ruthenium-catalyzed C–H arylation, leveraging the anthraquinone moiety for chelation-assisted metal coordination .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Structure: Contains a tertiary alcohol group forming an N,O-bidentate system. Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with full structural confirmation via X-ray crystallography . Application: Explored for C–H functionalization, though ester amidation methods showed low efficiency (minimal product formation) .

N-(4-Methoxyphenyl)-2-methylbenzamide ()

  • Structure : Methoxy substituent on the phenyl ring.
  • Application : Used in manganese-mediated reductive transamidation studies, highlighting substituent effects on reactivity .

2-Ethoxy-N-(3-ethylphenyl)benzamide () Structure: Ethoxy and ethyl substituents.

Spectroscopic and Analytical Characterization

  • Common Techniques : ¹H/¹³C NMR, IR, and GC-MS are standard for confirming benzamide structures .
  • Advanced Methods : X-ray crystallography (e.g., ) provides unambiguous structural validation, while Hirshfeld surface analysis () explores intermolecular interactions.

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